[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid
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Overview
Description
[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its application in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and boronic acid groups in its structure makes it a versatile reagent in various chemical transformations.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction .
Mode of Action
In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex . This process, known as transmetalation, forms a new carbon-carbon bond . The 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid, with its fluorine and trifluoromethyl groups, may influence the electronic properties of the resulting compound, potentially affecting its reactivity or stability .
Biochemical Pathways
Compounds synthesized through suzuki-miyaura coupling reactions have been used to inhibit various biological targets . The exact effects would depend on the nature of the other component of the coupling reaction.
Result of Action
The molecular and cellular effects of 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid would depend on the specific context in which it is used. As a reagent in Suzuki-Miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds . The resulting compounds could have various effects depending on their structure and the biological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as moisture and air .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid typically involves the introduction of boronic acid functionality into a fluorinated pyridine ring. One common method is the borylation of 6-fluoro-2-(trifluoromethyl)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The scalability of the borylation reaction makes it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atoms in the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the borylation reaction.
Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide and sodium periodate.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Fluorinated Alcohols/Ketones: Formed through oxidation reactions.
Scientific Research Applications
[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Fluoro-3-pyridineboronic acid: Similar in structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but is based on a phenyl ring instead of a pyridine ring.
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
Uniqueness: [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid is unique due to the combination of fluorine and boronic acid functionalities in a single molecule. This combination enhances its reactivity and makes it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling .
Properties
IUPAC Name |
[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYJWVSYJDGQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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